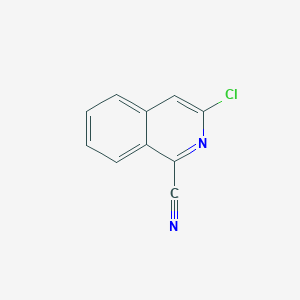

3-Chloroisoquinoline-1-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C10H5ClN2 |

|---|---|

Molekulargewicht |

188.61 g/mol |

IUPAC-Name |

3-chloroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |

InChI-Schlüssel |

ISEAZDULMDMRJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(N=C2C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form isoquinoline-1-carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed:

Substitution: 3-Aminoisoquinoline-1-carbonitrile.

Reduction: 3-Chloroisoquinoline-1-amine.

Oxidation: Isoquinoline-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Chloroisoquinoline-1-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects such as cancer cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key analogs are compared below based on substituent positions, molecular complexity, and functional groups:

Key Observations:

- Substituent Positioning: The position of chloro and nitrile groups significantly impacts electronic properties. For example, 4-Chloroquinoline-3-carbonitrile (quinoline backbone) exhibits distinct reactivity compared to isoquinoline derivatives due to nitrogen position differences .

- Functional Groups: Methoxy groups (e.g., in 1b) improve solubility in polar solvents, whereas phenyl substitutions (e.g., in 3-Chloro-1-phenylisoquinoline-4-carbonitrile) may enhance π-π stacking in drug-target interactions .

Biologische Aktivität

3-Chloroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its isoquinoline structure, which is known for various pharmacological properties. The presence of the chloro and nitrile groups enhances its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that isoquinoline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells .

- Antiviral Activity : Research has highlighted the antiviral properties of similar compounds within the isoquinoline family. These compounds exhibit inhibition against viruses like H5N1, with some derivatives showing significant growth inhibition at low cytotoxicity levels .

- Opioid Receptor Modulation : Isoquinoline derivatives have been explored as potential opioid receptor ligands. This modulation could provide therapeutic avenues for treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Anticancer Studies : A study investigated the effects of various isoquinoline derivatives, including this compound, on MCF-7 breast cancer cells. The findings demonstrated that these compounds could induce apoptosis through ROS generation and disruption of microtubule dynamics .

- Antiviral Research : Another study focused on the antiviral potential against H5N1 influenza virus. The results indicated that certain derivatives exhibited high inhibitory effects on viral replication while maintaining low cytotoxicity, suggesting a favorable therapeutic index .

- Neurological Applications : Research into opioid receptor ligands revealed that certain isoquinoline derivatives could selectively antagonize these receptors, presenting a novel approach for treating opioid dependence and related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.